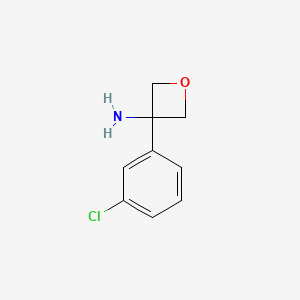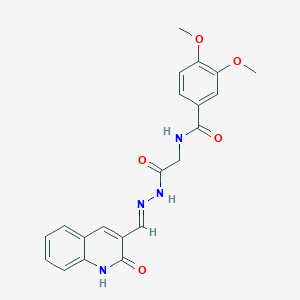
3,4-Dimethoxy-N-(2-oxo-2-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinyl)ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dimethoxy-N-(2-oxo-2-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinyl)ethyl)benzamide: is a complex organic compound with the molecular formula C21H20N4O5 and a molecular weight of 408.417 g/mol . This compound is notable for its unique structure, which includes a quinoline moiety and a benzamide group, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethoxy-N-(2-oxo-2-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinyl)ethyl)benzamide typically involves multiple steps. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 2-oxo-1,2-dihydroquinoline-3-carbaldehyde in the presence of hydrazine hydrate under reflux conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals .
Biology: In biological research, it serves as a probe to study enzyme interactions and cellular pathways due to its complex structure and functional groups.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and dyes.
作用机制
The mechanism of action of 3,4-Dimethoxy-N-(2-oxo-2-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinyl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to interact with DNA and proteins, potentially inhibiting their function and leading to various biological effects . The compound’s hydrazone linkage allows it to act as a chelating agent, binding to metal ions and affecting their biological availability .
相似化合物的比较
- 3,4-Dimethoxy-N-(2-oxo-2-(2-(2-thienylmethylene)hydrazino)ethyl)benzamide
- 4-Hydroxy-2-quinolones
- 2-Chloroquinoline-3-carbaldehyde
Uniqueness: The unique combination of the quinoline moiety and the benzamide group in 3,4-Dimethoxy-N-(2-oxo-2-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinyl)ethyl)benzamide sets it apart from other similar compounds. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.
属性
CAS 编号 |
881659-45-6 |
|---|---|
分子式 |
C21H20N4O5 |
分子量 |
408.4 g/mol |
IUPAC 名称 |
3,4-dimethoxy-N-[2-oxo-2-[(2E)-2-[(2-oxo-1H-quinolin-3-yl)methylidene]hydrazinyl]ethyl]benzamide |
InChI |
InChI=1S/C21H20N4O5/c1-29-17-8-7-14(10-18(17)30-2)20(27)22-12-19(26)25-23-11-15-9-13-5-3-4-6-16(13)24-21(15)28/h3-11H,12H2,1-2H3,(H,22,27)(H,24,28)(H,25,26)/b23-11+ |
InChI 键 |
GIQSJSSGXQEUTO-FOKLQQMPSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC3=CC=CC=C3NC2=O)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC3=CC=CC=C3NC2=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



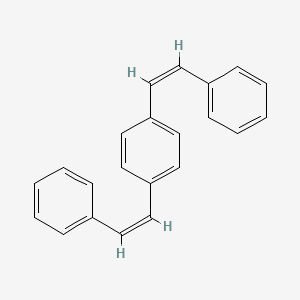
![n-{3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]phenyl}acetamide](/img/structure/B11948276.png)

![N,N'-bis[(Z)-(4-methoxyphenyl)methylideneamino]decanediamide](/img/structure/B11948286.png)
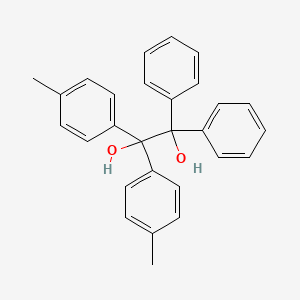
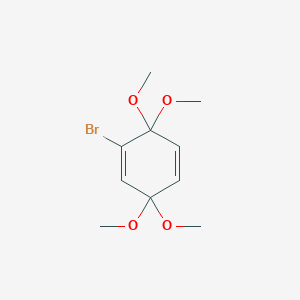
![N-[1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]octanamide](/img/structure/B11948316.png)
![5,7-Dihydrodibenzo[c,E]thiepine 6,6-dioxide](/img/structure/B11948323.png)



